Benzoic acid, 4-[1-oxo-2-(2-thienyl)ethylamino]-, methyl ester
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Overview
Description
Methyl 4-[2-(thiophen-2-yl)acetamido]benzoate is an organic compound that features a thiophene ring, an acetamido group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-(thiophen-2-yl)acetamido]benzoate typically involves the following steps:
Formation of the Acetamido Intermediate: The initial step involves the reaction of thiophene-2-carboxylic acid with acetic anhydride to form thiophene-2-acetamide.
Coupling with Methyl 4-Aminobenzoate: The thiophene-2-acetamide is then coupled with methyl 4-aminobenzoate under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Purification: The final product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(thiophen-2-yl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Electrophilic reagents such as bromine or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 4-[2-(thiophen-2-yl)acetamido]benzoate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of methyl 4-[2-(thiophen-2-yl)acetamido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and acetamido group can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The benzoate ester moiety can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Shares the thiophene ring but lacks the benzoate ester.
Methyl 4-aminobenzoate: Contains the benzoate ester but lacks the thiophene ring.
N-(2-thienyl)acetamide: Similar structure but without the benzoate ester.
Uniqueness
Methyl 4-[2-(thiophen-2-yl)acetamido]benzoate is unique due to the combination of the thiophene ring, acetamido group, and benzoate ester. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
Properties
Molecular Formula |
C14H13NO3S |
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Molecular Weight |
275.32 g/mol |
IUPAC Name |
methyl 4-[(2-thiophen-2-ylacetyl)amino]benzoate |
InChI |
InChI=1S/C14H13NO3S/c1-18-14(17)10-4-6-11(7-5-10)15-13(16)9-12-3-2-8-19-12/h2-8H,9H2,1H3,(H,15,16) |
InChI Key |
OIYQCRNRSMHPBG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2 |
Origin of Product |
United States |
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